N,N,4-trimethyl-2-(6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N,N,4-trimethyl-2-[[6-(2-methylimidazol-1-yl)pyridazine-3-carbonyl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S/c1-9-13(15(25)22(3)4)26-16(18-9)19-14(24)11-5-6-12(21-20-11)23-8-7-17-10(23)2/h5-8H,1-4H3,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOKDBJUEQGRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3C)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
It’s suggested that the compound interacts with its targets, leading to changes that result in its antileishmanial and antimalarial activities. A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound.
Biochemical Pathways
Based on its antileishmanial and antimalarial activities, it can be inferred that it may interfere with the life cycle of the leishmania and plasmodium parasites.
Pharmacokinetics
The compound’s solubility and stability, which are key factors influencing its bioavailability, can be inferred from the properties of its structural components, such as the imidazole and thiazole rings.
Result of Action
The compound’s action results in potent antileishmanial and antimalarial activities. For instance, a similar compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively.
Biological Activity
N,N,4-trimethyl-2-(6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazole-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazole core linked to a pyridazine moiety, which is further substituted by an imidazole group. The structural complexity suggests multiple points of interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 342.40 g/mol |
| CAS Number | Not yet assigned |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole and thiazole rings may interact with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
- Cellular Pathway Modulation : The compound may affect signaling pathways by interacting with specific receptors or proteins involved in cellular processes.
- Antimicrobial Activity : Similar compounds have shown promise as antibacterial agents, suggesting potential applications in treating infections.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole and imidazole have been shown to induce apoptosis in various cancer cell lines through mechanisms such as tubulin polymerization inhibition and cell cycle arrest.
Case Study : A study on related thiazole derivatives reported IC50 values in the nanomolar range against breast cancer cell lines, indicating potent antiproliferative effects. The mechanism involved disruption of microtubule dynamics leading to mitotic arrest .
Antimicrobial Activity
Compounds containing thiazole and imidazole rings have been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth effectively.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N,N,4-trimethyl... | TBD | TBD |
Toxicity and Safety Profile
The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicity studies on related thiazole derivatives indicate low cytotoxicity at therapeutic doses, making them attractive candidates for further development .
Scientific Research Applications
Antioxidant Properties
Research indicates that thiazole derivatives, including the compound , exhibit significant antioxidant activities. A study demonstrated that related thiazole compounds showed promising antioxidant capabilities, which could be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .
Antimicrobial Activity
Thiazole derivatives have been noted for their antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, a study highlighted that certain thiazole derivatives had minimal inhibitory concentrations (MICs) lower than standard antibiotics, indicating their potential as antimicrobial agents .
Cancer Research
The compound is also being investigated for its role in cancer treatment. Thiazole derivatives have been linked to the inhibition of specific cancer-related enzymes. A notable study reported that thiazole compounds could inhibit the mitotic kinesin HSET (KIFC1), which is crucial for the survival of cancer cells with multiple centrosomes. This inhibition could lead to the induction of multipolar mitotic spindles and subsequent cell death in cancer cells .
Case Study 1: Antioxidant Activity Evaluation
A systematic evaluation of thiazole derivatives was conducted using the phosphomolybdate method to assess their antioxidant activity. The study found that several compounds demonstrated significant antioxidant effects, with values ranging from 2007.67 to 1654.76 µg AAE/g dry sample. The highest activity was observed in compounds containing aryldiazenyl functions .
| Compound | Antioxidant Activity (µg AAE/g) |
|---|---|
| Compound A | 2007.67 |
| Compound B | 1962.48 |
| Compound C | 1654.76 |
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of thiazole derivatives against various pathogens. The results indicated that some derivatives exhibited superior activity compared to traditional antibiotics like neomycin. For example:
| Pathogen | Compound A (mm) | Compound B (mm) |
|---|---|---|
| Staphylococcus aureus | 28 | 25 |
| Escherichia coli | 27 | 28 |
| Candida albicans | 26 | 37 |
These findings suggest that the compound may serve as a viable alternative or complement to existing antimicrobial therapies.
Comparison with Similar Compounds
Discussion of Key Structural Determinants
- Pyridazine vs. Pyrimidine/Pyridine : Pyridazine’s electron deficiency may influence binding kinetics in kinase targets compared to pyrimidine (BMS-354825) or pyridine (patent compounds).
- Substituent Effects : The N,N,4-trimethyl groups on the target’s thiazole could improve solubility over halogenated aryl groups (e.g., 2-chloro-6-methylphenyl in BMS-354825).
- Imidazole Positioning: The 2-methylimidazole on pyridazine in the target compound may enhance metabolic stability compared to propylamino-linked imidazoles in patent compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involving coupling of thiazole and imidazole-pyridazine precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
- Heterocycle assembly : Optimize temperature (e.g., 80–100°C) and solvent polarity (DMF or acetonitrile) to stabilize intermediates .
- Catalyst selection : K₂CO₃ or triethylamine for deprotonation in nucleophilic substitutions .
- Yield Optimization : Lower yields (e.g., 39–58% in ) often arise from steric hindrance; microwave-assisted synthesis or iterative purification (TLC/HPLC) can improve efficiency .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Core Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., imidazole C-H at δ 7.2–8.0 ppm, thiazole methyl at δ 2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .
- Elemental Analysis : Match calculated vs. experimental C/H/N content (±0.3%) .
- Purity Assessment : HPLC with UV detection (≥95% purity threshold) and melting point consistency (±2°C) .
Advanced Research Questions
Q. How can molecular docking studies guide the design of analogs with enhanced bioactivity?
- Protocol :
Target Selection : Prioritize enzymes (e.g., kinases, proteases) with known imidazole/thiazole binding pockets .
Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Key parameters: binding energy ≤ −7.0 kcal/mol, RMSD ≤ 2.0 Å .
SAR Insights : Modify pyridazine substituents (e.g., methyl → trifluoromethyl) to enhance hydrophobic interactions .
- Case Study : In , analogs with ethoxyphenyl groups showed 3-fold higher binding affinity to inflammatory targets than parent compounds.
Q. How should researchers address contradictory data in reaction yields or bioactivity across studies?
- Root Cause Analysis :
- Synthetic Variability : Compare solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 1.1 eq. vs. 2.0 eq. K₂CO₃) .
- Bioassay Conditions : Control for cell line specificity (e.g., HEK293 vs. HeLa) and compound solubility (use DMSO stocks ≤0.1% v/v) .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Key Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
